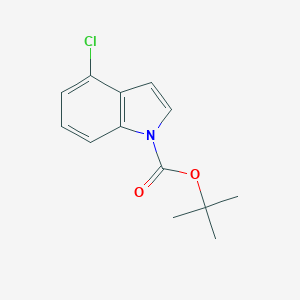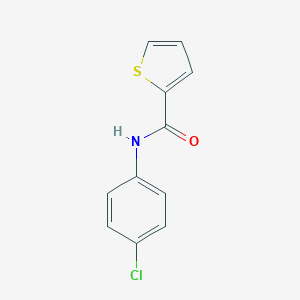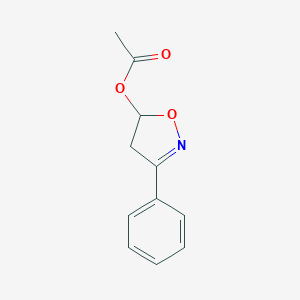
3-Phenyl-5-acetoxy-2-isoxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-acetoxy-2-isoxazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a heterocyclic compound that belongs to the class of isoxazolines and is characterized by its unique chemical structure.
Mechanism Of Action
The mechanism of action of 3-Phenyl-5-acetoxy-2-isoxazoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the growth of various bacterial strains by interfering with their cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-5-acetoxy-2-isoxazoline exhibits significant biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. It has also been shown to exhibit significant antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Phenyl-5-acetoxy-2-isoxazoline is its unique chemical structure, which makes it a potential candidate for the synthesis of new materials with unique properties. However, its synthesis can be challenging, which may limit its use in certain applications. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Future Directions
There are several future directions for the study of 3-Phenyl-5-acetoxy-2-isoxazoline. One potential direction is the development of new drugs based on its antimicrobial and anti-inflammatory properties. Another direction is the study of its potential use as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-Phenyl-5-acetoxy-2-isoxazoline can be achieved through various methods such as the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization with acetic anhydride. Another method involves the reaction of phenylhydrazine with 3-acetyl-4,4-dimethylisoxazolidine, which is then treated with acetic anhydride to yield the desired product.
Scientific Research Applications
3-Phenyl-5-acetoxy-2-isoxazoline has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit significant antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, it has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
properties
CAS RN |
7064-07-5 |
|---|---|
Product Name |
3-Phenyl-5-acetoxy-2-isoxazoline |
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)14-11-7-10(12-15-11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
InChI Key |
VYVLQNWMMRLTQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



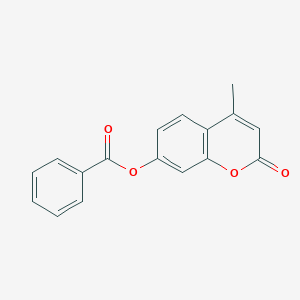
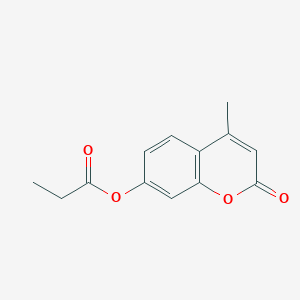
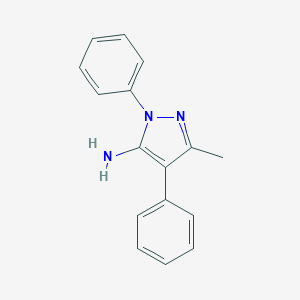
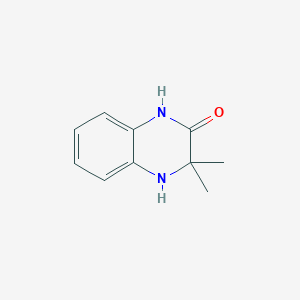
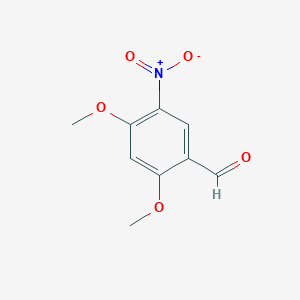

![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)

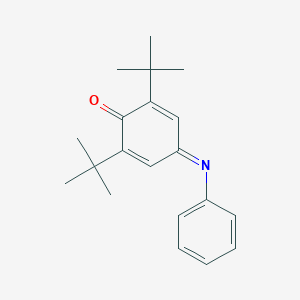
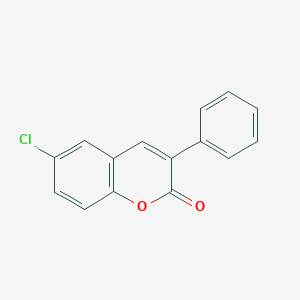

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)
